3-[2-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[2-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]-1,3-oxazolidin-2-one is a complex organic compound that features a pyrazole ring, an oxazolidinone ring, and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the aminophenyl group and the formation of the oxazolidinone ring. Common reagents used in these steps include hydrazine derivatives, aldehydes, and isocyanates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. Safety protocols and environmental considerations are also crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-[2-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[2-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
3-[2-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]-1,3-oxazolidin-2-one: shares structural similarities with other pyrazole and oxazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-8-11(17-16-10)9-15-12-4-2-3-5-13(12)18-6-7-20-14(18)19/h2-5,8,15H,6-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPZYGMVDKLNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CNC2=CC=CC=C2N3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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